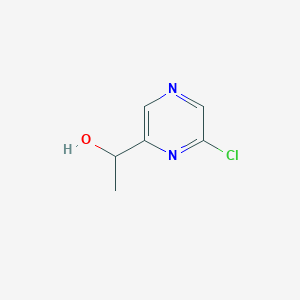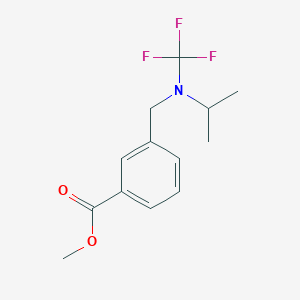![molecular formula C18H23ClN2O3 B13962826 Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[45]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The resulting intermediate is then subjected to further functionalization to introduce the benzyl and chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with potential biological activity.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Used in various synthetic applications.
Uniqueness
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Propiedades
Fórmula molecular |
C18H23ClN2O3 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H23ClN2O3/c19-12-16(22)20-9-6-18(7-10-20)8-11-21(14-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clave InChI |
DWKRZEGINBTHKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
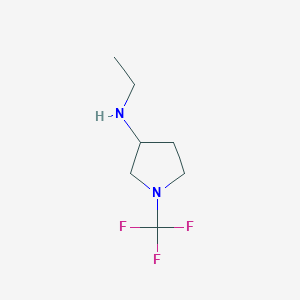

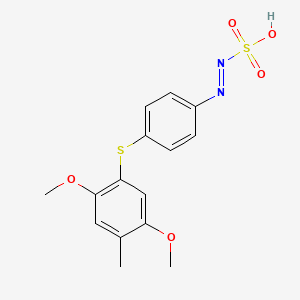
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
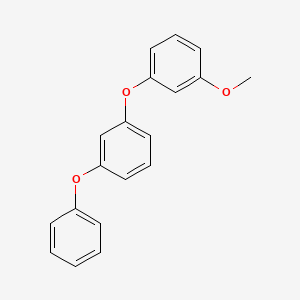

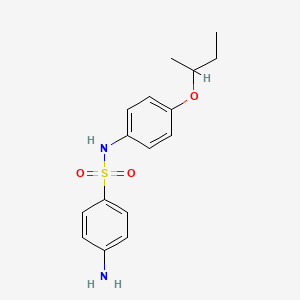


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
